molecular formula C8H15N7O2S3 B7783217 Famotidine

Famotidine

Numéro de catalogue: B7783217
Poids moléculaire: 337.5 g/mol
Clé InChI: XUFQPHANEAPEMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Famotidine is a histamine H2 receptor antagonist . The primary target of this compound is the histamine H2 receptors located on the parietal cells in the stomach . These receptors play a crucial role in the production of gastric acid .

Mode of Action

This compound works by competitively inhibiting the histamine H2 receptors . This inhibition prevents histamine from binding to the receptors and stimulating the production of gastric acid . This compound is highly selective towards the H2 receptors and is more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .

Biochemical Pathways

The inhibition of the H2 receptors by this compound leads to a decrease in gastric acid secretion . This affects the biochemical pathway of gastric acid production, leading to a reduction in both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin .

Pharmacokinetics

This compound exhibits a bioavailability of about 40-50% when administered orally . It has a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . This compound is excreted through the kidneys .

Result of Action

The molecular effect of this compound’s action is the competitive inhibition of the histamine H2 receptors, which leads to a decrease in gastric acid production . On a cellular level, this results in a reduction in the volume of gastric secretion, suppression of acid concentration, and pepsin content . This helps in the management of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food may slightly enhance the bioavailability of this compound . Additionally, certain genetic and environmental factors may influence the progression of conditions treated by this compound, such as ossification of the posterior longitudinal ligament .

Analyse Biochimique

Biochemical Properties

Famotidine interacts with the histamine H2 receptor, displaying high selectivity towards this receptor . It is about 20 to 50 times more potent at inhibiting gastric acid secretion than cimetidine and eight times more potent than ranitidine . This compound’s interaction with the H2 receptor leads to a decrease in the production of gastric acid, suppressing acid concentration and pepsin content, and decreasing the volume of gastric secretion .

Cellular Effects

This compound has various effects on cells. It decreases the amount of acid produced by the stomach . In gastric cancer cells, this compound has been found to trigger cell pyroptosis, a form of inflammatory programmed cell death . This suggests that this compound may have a role in modulating inflammatory responses in certain cellular contexts.

Molecular Mechanism

This compound acts as a competitive inhibitor of histamine-2 (H2) receptors . By binding to these receptors, this compound prevents the action of histamine, a compound that stimulates gastric acid secretion. This inhibition suppresses both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have effects over time. For example, it has been found to improve symptoms in non-hospitalized COVID-19 patients . A systematic review found no association between this compound use and a reduced risk of mortality or combined outcome of mortality, intubation, and/or intensive care services in hospitalized individuals with COVID-19 .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . This compound is generally well-tolerated in dogs, but side effects such as decreased appetite, drowsiness, and in rare cases, vomiting or diarrhea, can occur .

Metabolic Pathways

This compound undergoes minimal first-pass metabolism. About 25-30% of the drug is eliminated through hepatic metabolism. The only metabolite identified in humans is the S-oxide .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study found that this compound, when co-administered with metformin, increased the estimated bioavailability of metformin . This suggests that this compound may influence the transport and distribution of other drugs within the body.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La famotidine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de divers intermédiaires chimiques. Une voie de synthèse courante implique la réaction du 2-guanidinothiazole avec le 3-chloropropionitrile pour former l'intermédiaire 3-(2-guanidinothiazol-4-yl)propionitrile. Cet intermédiaire est ensuite réagi avec la thiourée pour former la this compound .

Méthodes de production industrielle

En milieu industriel, la this compound est produite en utilisant des réacteurs chimiques à grande échelle où les conditions réactionnelles sont soigneusement contrôlées pour assurer un rendement élevé et une pureté élevée. Le procédé implique généralement l'utilisation de solvants et de catalyseurs pour faciliter les réactions et peut inclure des étapes de purification telles que la cristallisation et la filtration pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

La famotidine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que les sulfoxydes, les sulfones et les composés thiazoliques substitués .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets en inhibant de manière compétitive les récepteurs H2 de l'histamine sur les cellules pariétales de l'estomac. Cette inhibition empêche l'histamine de se lier aux récepteurs, réduisant ainsi la production d'acide gastrique . Les cibles moléculaires impliquées comprennent les récepteurs H2, et les voies affectées sont celles liées à la sécrétion d'acide gastrique .

Propriétés

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFQPHANEAPEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Famotidine
Reactant of Route 2
Famotidine
Reactant of Route 3
Reactant of Route 3
Famotidine
Reactant of Route 4
Famotidine
Reactant of Route 5
Famotidine
Reactant of Route 6
Reactant of Route 6
Famotidine
Customer
Q & A

Q1: How does famotidine interact with its target and what are the downstream effects?

A1: this compound is a competitive histamine H2-receptor antagonist. [] It works by competitively binding to histamine H2-receptors, primarily in the gastric parietal cells. [, , ] This binding blocks histamine from binding to the receptors and prevents the histamine-induced activation of these receptors. As a result, the downstream signaling pathway that leads to gastric acid secretion is inhibited, leading to a reduction in both basal and stimulated gastric acid production. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C8H15N7O2S3, and its molecular weight is 337.45 g/mol.

Q3: Is there any spectroscopic data available about this compound?

A3: Yes, spectroscopic techniques like ultraviolet-visible (UV-Vis) spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize this compound and its interactions. [, , , , , , ] These techniques provide insights into the drug's structure, functional groups, and potential interactions with other molecules.

Q4: How does this compound perform under various storage conditions?

A4: Studies have evaluated the stability of this compound under various conditions, including exposure to heat, light, and humidity. [, , ] this compound has been shown to degrade under certain stress conditions, leading to the formation of degradation products. []

Q5: What are some applications of this compound related to its material compatibility?

A5: this compound is often formulated with excipients to improve its stability, solubility, and bioavailability. [, , , ] For example, this compound has been formulated as chewable tablets with calcium carbonate and magnesium hydroxide. [, ]

Q6: Does this compound exhibit catalytic properties?

A6: this compound is not known to have catalytic properties. It primarily acts as an antagonist, blocking the activity of the histamine H2-receptor rather than catalyzing a chemical reaction. [, ]

Q7: Have any computational studies been conducted on this compound?

A7: Yes, computational studies, including molecular docking simulations, have been conducted to investigate the potential interactions of this compound with various targets, including viral proteases involved in SARS-CoV-2 replication. [] These studies provide insights into potential binding modes and affinities.

Q8: How do structural modifications of this compound affect its activity, potency, and selectivity?

A8: While the provided research doesn’t delve deeply into specific SAR studies for this compound, it does mention that this compound's structure is key to its high potency and selectivity for the H2 receptor compared to other H2 antagonists. [, , ] Specifically, the presence of the guanidinothiazole ring in this compound contributes to its potent and long-lasting H2 receptor blocking activity. [] Modifications to this structure could potentially alter its binding affinity and selectivity.

Q9: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?

A9: Various formulation strategies have been explored to enhance this compound's therapeutic profile. One study investigated this compound loaded onto a 3D-nano-cellulose network to improve its bioavailability. [] Another study explored the use of a gastro-retentive floating microsphere delivery system composed of this compound, glyceryl mono-oleate (GMO), and calcium-alginate. This formulation aimed to prolong drug release and enhance bioavailability. []

Q10: Is there information available on SHE regulations concerning this compound?

A10: The provided research focuses on the scientific aspects of this compound. Information regarding specific SHE regulations would need to be obtained from relevant regulatory agencies like the FDA or EMA.

Q11: What is the pharmacokinetic profile of this compound?

A11: this compound is well absorbed after oral administration, although its bioavailability is incomplete (around 40-45%). [] The drug is metabolized in the liver to a small extent, and a significant portion is excreted unchanged in the urine. [, , ] Studies have investigated its pharmacokinetic parameters in different populations, including adult cattle and healthy volunteers. [, ]

Q12: How does the route of administration affect this compound's pharmacokinetic parameters?

A12: The route of administration influences this compound's pharmacokinetic profile. For instance, intravenous administration leads to a more rapid onset of action compared to oral administration. [, , ] One study compared the effects of intermittent intravenous administration and continuous intravenous infusion of this compound, highlighting the impact of administration strategy on gastric pH control. []

Q13: What in vitro models have been used to study this compound?

A13: Researchers have used Caco-2 cell monolayers, derived from human colon adenocarcinoma cells, to study this compound's absorption and transport characteristics. [, ] This model mimics the intestinal epithelial barrier and helps understand drug permeability.

Q14: Which animal models have been employed in this compound research?

A14: this compound's effects have been evaluated in various animal models, including rats and dogs. [, , , ] These studies have helped elucidate the drug's mechanism of action, pharmacokinetic properties, and potential side effects.

Q15: Have there been clinical trials investigating the efficacy of this compound?

A15: Yes, numerous clinical trials have investigated the efficacy and safety of this compound in various conditions, including duodenal ulcers, reflux esophagitis, and more recently, COVID-19. [, , , , , ] These trials have provided valuable data on its therapeutic benefits and potential risks.

Q16: Is there any information available on this compound resistance?

A16: The development of resistance to H2-receptor antagonists like this compound is not well documented in the provided research.

Q17: Are there any specific drug delivery strategies employed to improve the delivery of this compound to its target?

A18: One study explored the potential of a 3D-nano-cellulose network for enhancing this compound's bioavailability, indicating an interest in optimizing its delivery. [] Additionally, research on floating microspheres for this compound delivery highlights the continuous efforts to improve its pharmacokinetic profile. []

Q18: Have any biomarkers been identified to predict the efficacy or monitor the treatment response of this compound?

A18: The research provided does not delve into specific biomarkers for this compound efficacy or treatment response.

Q19: What analytical methods are used to characterize and quantify this compound?

A20: Various analytical methods have been employed to characterize and quantify this compound in various matrices. High-performance liquid chromatography (HPLC) is a widely used technique for determining this compound concentrations in biological samples like plasma. [, , , , , ] Additionally, UV-Vis spectrophotometry has been employed for this compound analysis, offering a relatively simple and accessible method for quantification. [, , , , , ]

Q20: Is there information available about the environmental impact of this compound?

A20: The provided research primarily focuses on the pharmaceutical aspects of this compound. Information regarding its environmental impact and degradation pathways would require further investigation.

Q21: What is the dissolution profile of this compound?

A22: this compound exhibits limited solubility in water, which can impact its dissolution rate and overall bioavailability. [] Formulations like chewable tablets and floating microspheres are designed to improve its dissolution and release characteristics. [, ]

Q22: What parameters are assessed during analytical method validation for this compound?

A23: Analytical methods for this compound undergo rigorous validation to ensure accuracy, precision, specificity, linearity, and robustness. [, , ] This validation process guarantees reliable and reproducible results, crucial for quality control, pharmacokinetic studies, and clinical trials.

Q23: What quality control measures are implemented during the manufacturing of this compound formulations?

A24: Stringent quality control measures are essential during the manufacturing of this compound formulations to ensure product quality, consistency, and patient safety. [, , ] These measures involve testing the drug's content, purity, dissolution rate, and stability, as well as monitoring for potential contaminants.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.